1,2-Bis(4-bromobenzoyl)hydrazine
Overview
Description
1,2-Bis(4-bromobenzoyl)hydrazine is an organic compound characterized by the presence of two 4-bromobenzoyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromobenzoyl)hydrazine can be synthesized through the reaction of 4-bromobenzoyl chloride with hydrazine hydrate. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under controlled temperature conditions. Initially, the reaction mixture is kept in an ice bath for about an hour, followed by stirring at room temperature for an additional three hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-bromobenzoyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Addition: This compound can participate in nucleophilic addition reactions, such as the formation of hydrazones.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds like oxadiazoles.
Common Reagents and Conditions
Nucleophilic Addition: Hydrazine reacts with carbonyl compounds under basic conditions to form hydrazones.
Cyclization: Cyclization reactions often require dehydrating agents and elevated temperatures.
Major Products
Hydrazones: Formed through nucleophilic addition reactions.
Oxadiazoles: Resulting from cyclization reactions involving this compound.
Scientific Research Applications
1,2-Bis(4-bromobenzoyl)hydrazine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules, including potential antidiabetic agents.
Materials Science: The compound is utilized in the development of electrochromic materials and polymers with specific optical properties.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-bromobenzoyl)hydrazine involves its ability to form hydrazone derivatives through nucleophilic addition reactions. These hydrazone derivatives can further undergo cyclization to form heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorobenzoyl)hydrazine: Similar structure but with chlorine atoms instead of bromine.
1,2-Bis(4-methylbenzoyl)hydrazine: Contains methyl groups instead of bromine atoms.
Uniqueness
1,2-Bis(4-bromobenzoyl)hydrazine is unique due to the presence of bromine atoms, which can influence the reactivity and properties of the compound. Bromine atoms can participate in various halogen bonding interactions, making this compound distinct from its chlorinated or methylated analogs .
Properties
IUPAC Name |
4-bromo-N'-(4-bromobenzoyl)benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDNDVAJJIWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989827 | |
Record name | 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60989827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69673-99-0 | |
Record name | NSC88156 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60989827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.